2,3,5,5-Tetramethylheptane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

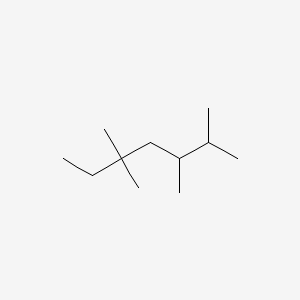

2D Structure

3D Structure

Properties

CAS No. |

61868-55-1 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

2,3,5,5-tetramethylheptane |

InChI |

InChI=1S/C11H24/c1-7-11(5,6)8-10(4)9(2)3/h9-10H,7-8H2,1-6H3 |

InChI Key |

QSBIXVGCKCYBBL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)CC(C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,3,5,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,5,5-tetramethylheptane. The information is compiled from various chemical databases and scientific sources, presenting quantitative data, general experimental methodologies, and a logical workflow for its synthesis.

Compound Identity and Structure

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1][2][3] Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 3, 5, and 5. This significant branching influences its physical properties, such as boiling point and density, when compared to its straight-chain isomer, undecane.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1][3] |

| Boiling Point | 172 °C | [2] |

| Melting Point | -57.06 °C (estimate) | [2] |

| Density | 0.7514 g/cm³ | [2] |

| Refractive Index | 1.4208 | [2] |

General Experimental Protocols

While specific experimental protocols for the determination of properties for this compound are not detailed in the available literature, the following standard methodologies are broadly applicable for alkanes of this type.

3.1. Determination of Boiling Point

The boiling point is typically determined via distillation.

-

Apparatus: A standard distillation apparatus including a round-bottom flask, heating mantle, distillation head, condenser, and receiving flask. A calibrated thermometer is placed so that the bulb is just below the side arm of the distillation head.

-

Procedure:

-

The sample of this compound is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drop of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point.

-

3.2. Determination of Density

Density is commonly measured using a pycnometer or a digital density meter.

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and placed in a constant-temperature bath until thermal equilibrium is reached.

-

The pycnometer is removed, carefully dried, and weighed again.

-

The procedure is repeated with a reference substance of known density (e.g., deionized water).

-

The density of the sample is calculated from the weights and the known volume of the pycnometer.

-

3.3. Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Apparatus: An Abbé refractometer with a circulating water bath for temperature control and a sodium lamp as the light source (for the D-line, 589 nm).

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index.

-

A few drops of the this compound sample are placed on the lower prism.

-

The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded, as the refractive index is temperature-dependent.

-

Synthesis and Chemical Reactions

As a saturated alkane, this compound primarily undergoes combustion reactions in the presence of oxygen to produce carbon dioxide and water.[1] Its synthesis can be achieved through several industrial methods tailored for producing branched alkanes.

The diagram below illustrates the general synthetic pathways for producing branched alkanes like this compound.

Caption: General synthesis pathways for this compound.

Applications in Research

While not a common solvent or reagent, the unique sterically hindered structure of tetramethylheptane derivatives makes them useful in specialized areas of materials science. For example, its derivative 2,2,6,6-tetramethylheptane-3,5-dione (B73088) is used as a ligand in volatile metal complexes for Metalorganic Chemical Vapour Deposition (MOCVD) of thin films.[4] This highlights the role of the branched alkane structure in providing steric protection and enhancing the stability of precursor compounds used in the synthesis of advanced materials.[1]

References

An In-depth Technical Guide to 2,3,5,5-Tetramethylheptane: IUPAC Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the branched-chain alkane 2,3,5,5-tetramethylheptane, detailing its IUPAC nomenclature, chemical structure, physicochemical properties, and general synthesis methodologies.

IUPAC Nomenclature and Structural Elucidation

The systematic name this compound is derived following the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming convention for this alkane is based on identifying the longest continuous carbon chain and the location of its substituents.

Logical Derivation of the IUPAC Name:

-

Identify the Parent Chain: The longest continuous chain of carbon atoms in the molecule is seven carbons long, which corresponds to the parent alkane "heptane."

-

Number the Parent Chain: The chain is numbered from the end that gives the substituents the lowest possible locants (numerical positions). In this case, numbering from right to left results in substituents at positions 2, 3, 5, and 5. Numbering from the opposite direction would yield locants of 3, 3, 5, and 6, which is incorrect as the first point of difference rule dictates the former is lower.

-

Identify and Name Substituents: There are four methyl (-CH₃) groups attached to the heptane (B126788) backbone. The prefix "tetra-" is used to indicate four identical substituents.

-

Assemble the Full Name: The locants are placed before the substituent name, and the substituent name is placed before the parent chain name, resulting in the final IUPAC name: This compound .

The following diagram illustrates the logical workflow for determining the IUPAC name of the compound.

Caption: Logical workflow for the IUPAC nomenclature of this compound.

Chemical Structure and Molecular Formula

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure consists of a seven-carbon heptane chain with four methyl group substituents. Two methyl groups are located at the fifth carbon, one at the third, and one at the second.

The high degree of branching in its structure influences its physical properties, such as its boiling point and density, when compared to its straight-chain isomer, n-undecane.[1]

Below is a diagram representing the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

As a non-polar molecule, this compound is insoluble in water but soluble in non-polar organic solvents.[2] Its physical state at room temperature is liquid.[2] The branching of the carbon chain generally leads to a lower boiling point compared to the straight-chain alkane with the same number of carbon atoms due to reduced surface area for intermolecular van der Waals forces.[3]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄ | [1][3] |

| Molecular Weight | 156.31 g/mol | [3] |

| CAS Number | 61868-55-1 | [3] |

| Boiling Point | 172 °C | [4] |

| Density | 0.7514 g/cm³ | [4] |

| Refractive Index | 1.4208 | [4] |

| Melting Point (estimate) | -57.06 °C | [4] |

Synthesis Methodologies

General Experimental Approaches:

-

Alkylation: This process involves the reaction of smaller alkanes or alkenes to form larger, more branched molecules. In a laboratory or industrial setting, this could involve the reaction of an isobutane (B21531) derivative with a smaller alkene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. The conditions would need to be carefully controlled to achieve the desired regioselectivity for the formation of this compound.

-

Isomerization: Straight-chain alkanes can be converted into their branched isomers through isomerization.[1] This is typically achieved by heating the linear alkane in the presence of a catalyst, often a platinum catalyst on a chlorinated alumina (B75360) support. For the synthesis of this compound, one would start with n-undecane and control the reaction conditions (temperature, pressure, and catalyst) to favor the formation of this specific isomer.

-

Hydrocarbon Cracking: This industrial process breaks down large hydrocarbon molecules into smaller, more useful ones.[1] While primarily used for producing gasoline and other fuels, specific fractions containing branched alkanes can be isolated. It is a less precise method for obtaining a single, specific isomer like this compound.

A general workflow for the synthesis and purification of a branched alkane like this compound via a method such as alkylation would follow the steps outlined below.

Caption: General experimental workflow for the synthesis and purification of a branched alkane.

Applications in Research

While not a widely used compound, this compound and structurally similar highly branched alkanes have niche applications in materials science and catalysis research. For instance, its derivatives can be used as ligands to create air-stable precursors for the synthesis of lanthanide-based magnetic materials.[1] The steric bulk provided by the branched alkane structure enhances the oxidative stability of these metal complexes.[1] Additionally, it has been used as a model compound in studies of alkane metathesis catalyzed by silica-supported tantalum hydrides.[1]

References

Predicting the Unseen: A Technical Guide to the Theoretical Boiling Points of Branched C11 Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical prediction of boiling points for the 159 structural isomers of undecane (B72203) (C11H24). As molecular complexity increases, the ability to accurately predict physicochemical properties such as boiling point becomes crucial for applications ranging from petrochemical engineering to drug solvent selection. This document delves into the core principles of Quantitative Structure-Property Relationship (QSPR) modeling, the application of topological indices, and the experimental protocols used to validate these theoretical predictions.

The Influence of Molecular Structure on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[1] For nonpolar compounds like alkanes, the primary intermolecular forces are London dispersion forces. The strength of these forces, and consequently the boiling point, is influenced by two main factors:

-

Molecular Size: As the number of carbon and hydrogen atoms increases, the molecule's surface area and the number of electrons also increase. This leads to stronger London dispersion forces, resulting in a higher boiling point.[2]

-

Molecular Branching: For isomers with the same molecular formula (e.g., C11H24), increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and lowering the boiling point.[3] Straight-chain alkanes, with their larger surface area, experience stronger intermolecular attractions and thus have higher boiling points compared to their branched isomers.[4]

Quantitative Data for Branched C11 Alkanes

The following table summarizes the experimental boiling points for n-undecane and a selection of its branched isomers, illustrating the trend of decreasing boiling point with increased branching. The data has been compiled from various sources and serves as a reference for the validation of theoretical models.

| Isomer Name | CAS Number | Boiling Point (°C) |

| n-Undecane | 1120-21-4 | 196.0 |

| 2-Methyldecane | 6975-98-0 | 189.3 |

| 3-Methyldecane | 13151-34-3 | 189.1 |

| 4-Methyldecane | 2847-72-5 | 188.7 |

| 5-Methyldecane | 13151-35-4 | 186.1 |

| 2,2-Dimethylnonane | 17301-94-9 | 186.9 |

| 2,3-Dimethylnonane | 17302-28-2 | 186.9 |

| 2,4-Dimethylnonane | 17302-29-3 | 184.5 |

| 3,3-Dimethylnonane | 17302-02-2 | 185.7 |

| 4,4-Dimethylnonane | 17302-18-0 | 183.0 |

| 2,2,3-Trimethylocatane | 17302-39-5 | 184.5 |

| 2,2,4-Trimethylocatane | 17302-40-8 | 179.2 |

| 2,3,3-Trimethylocatane | 17302-42-0 | 187.8 |

| 2,3,4-Trimethylocatane | 17302-43-1 | 184.8 |

| 2,2,3,3-Tetramethylheptane | 17312-79-7 | 189.0 |

Note: The availability of experimental data for all 159 isomers of undecane is limited. The values presented are from peer-reviewed sources and chemical databases.[4][5]

Theoretical Prediction of Boiling Points: QSPR Models

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure.[6] For the boiling points of alkanes, these models often employ topological indices, which are numerical descriptors derived from the molecular graph.

Topological Indices

A topological index is a numerical value that mathematically represents the topology of a molecule.[7] These indices are calculated from the graph representation of a molecule, where atoms are vertices and bonds are edges. Some of the most common topological indices used in boiling point prediction include:

-

Wiener Index (W): The first topological index, introduced by Harry Wiener in 1947, is defined as the sum of the distances between all pairs of vertices in the molecular graph.[8][9] For alkanes, a lower Wiener index generally corresponds to a more compact, branched structure and thus a lower boiling point.

-

Zagreb Indices (M1 and M2): These indices are calculated based on the degrees of the vertices (atoms) in the molecular graph. The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices.[10]

-

Detour Index: This index is similar to the Wiener index but considers the longest path between any two vertices in the molecular graph.

-

Molecular Walk Counts: These indices are based on the number of possible walks of a certain length between any two vertices in the molecular graph.

The general workflow for developing a QSPR model for boiling point prediction is illustrated in the diagram below.

Caption: Workflow for QSPR Model Development.

Computational Chemistry Methods

Beyond QSPR, more computationally intensive methods can be employed for boiling point prediction. These include:

-

Molecular Dynamics (MD) Simulations: MD simulations can model the interactions between molecules in a liquid phase and be used to estimate vaporization energies, which are related to boiling points.

-

Quantum Mechanical (QM) Calculations: QM methods can provide highly accurate calculations of molecular properties and intermolecular interaction energies, which can be used in thermodynamic models to predict boiling points.

The logical relationship between molecular structure and its influence on intermolecular forces and ultimately the boiling point is depicted in the following diagram.

Caption: Influence of Molecular Structure on Boiling Point.

Experimental Protocols for Boiling Point Determination

Accurate experimental data is essential for the development and validation of theoretical models. The following are detailed methodologies for two common methods of boiling point determination.

Thiele Tube Method (Capillary Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed as the point where a continuous stream of bubbles from a capillary tube ceases and the liquid is drawn into the tube upon cooling.[11]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with the C11 alkane isomer.[11]

-

Capillary Tube Insertion: Place the capillary tube, open end down, into the test tube containing the sample.[11]

-

Apparatus Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube containing mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube.[11] Convection currents will ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.[11]

Simple Distillation Method

This method is suitable for larger sample volumes (>5 mL) and also serves as a purification step.

Principle: The boiling point is the stable temperature at which a liquid actively boils and its vapor condenses.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle

-

Boiling chips

Procedure:

-

Apparatus Setup: Assemble the simple distillation apparatus as shown in the diagram below.

-

Sample and Boiling Chips: Place the C11 alkane isomer (at least 5 mL) and a few boiling chips into the distillation flask.[1]

-

Heating: Begin heating the distillation flask with the heating mantle.

-

Equilibrium: Heat the liquid to a steady boil. The vapor will rise and surround the thermometer bulb.

-

Boiling Point Reading: The temperature will stabilize as the vapor condenses in the condenser and drips into the receiving flask. This stable temperature is the boiling point.[12] It is crucial that the entire thermometer bulb is bathed in vapor to obtain an accurate reading.

-

Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[1]

Caption: Experimental Workflow for Boiling Point Determination by Distillation.

Conclusion

The theoretical prediction of boiling points for branched C11 alkanes is a powerful tool in chemical and pharmaceutical research. QSPR models, particularly those employing topological indices, offer a rapid and cost-effective means of estimating this crucial physical property. However, the accuracy of these models is fundamentally reliant on high-quality experimental data for their development and validation. The detailed experimental protocols provided herein serve as a guide for obtaining such data. As computational power and modeling techniques continue to advance, the synergy between theoretical prediction and experimental validation will undoubtedly lead to a more profound understanding of the structure-property relationships that govern the behavior of complex molecules.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Wiener index - Wikipedia [en.wikipedia.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Zagreb indices - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

Conformational Analysis of 2,3,5,5-Tetramethylheptane Using Density Functional Theory: A Technical Guide

Introduction

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a critical aspect of understanding molecular properties and reactivity. For flexible molecules such as the highly branched alkane 2,3,5,5-tetramethylheptane, a multitude of conformations can exist, each with a distinct energy level. The relative populations of these conformers, governed by the Boltzmann distribution, determine the overall behavior of the molecule. In fields like drug development, understanding the preferred conformations of a molecule is paramount as it dictates how it will interact with biological targets.

Density Functional Theory (DFT) has emerged as a powerful computational tool for performing conformational analysis, offering a good balance between accuracy and computational cost.[1][2] This guide provides an in-depth technical overview of the conformational analysis of this compound using DFT, aimed at researchers, scientists, and professionals in drug development.

The Importance of Dispersion Correction in Alkane Conformational Analysis

Standard DFT functionals often struggle to accurately describe the weak, non-covalent van der Waals interactions that are crucial in determining the relative energies of alkane conformers.[3] These dispersion forces are particularly important in branched alkanes where steric hindrance and intramolecular interactions play a significant role. Therefore, the inclusion of a dispersion correction is essential for obtaining reliable results.[4][5] Functionals from the M06 family, such as M06-2X, have been shown to perform well for non-covalent interactions.[6][7][8] Additionally, double-hybrid functionals incorporating a dispersion correction can provide results in excellent agreement with high-level benchmarks like CCSD(T).[4]

Detailed Computational Protocol

A systematic approach is necessary to explore the conformational space of a flexible molecule like this compound. The following protocol outlines a robust workflow for DFT-based conformational analysis.

Initial Conformer Generation

The first step is to generate a diverse set of initial conformations. This can be achieved through:

-

Molecular Mechanics (MM) based conformational search: This is a computationally efficient method to explore a large conformational space and identify a set of low-energy conformers.[9] Programs like TINKER can be used for this purpose.[9]

-

Stochastic methods: Algorithms like Monte Carlo or molecular dynamics simulations can be employed to sample different conformations.

-

Systematic rotation of dihedral angles: For smaller molecules, systematically rotating all relevant dihedral angles can ensure a comprehensive search.

Semi-Empirical Pre-Optimization

The generated conformers are then pre-optimized using a less computationally demanding semi-empirical method, such as those available in xTB.[10] This step helps to refine the initial structures and eliminate high-energy duplicates before proceeding to more expensive DFT calculations.

DFT Optimization

The unique, low-energy conformers from the semi-empirical step are then subjected to full geometry optimization using DFT. Key considerations for this step include:

-

Choice of Functional: As discussed, a dispersion-corrected functional is crucial. The M06-2X functional is a reliable choice for this type of system.[6][7][8]

-

Basis Set: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d), is recommended for initial optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVTZ) can be used.[11][12]

Frequency Calculations

To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Final Energy Calculations and Population Analysis

Single-point energy calculations can be performed on the optimized geometries using a larger basis set to obtain more accurate electronic energies. The Gibbs free energies of all unique, stable conformers are then used to calculate their relative energies and populations at a given temperature (typically 298.15 K) using the Boltzmann distribution equation:

where P_i is the population of conformer i, ΔG_i is its relative Gibbs free energy, R is the gas constant, and T is the temperature.

Conformational Analysis of this compound

Following the protocol described above, a conformational analysis of this compound would be performed. The key rotatable bonds are those along the heptane (B126788) backbone. Due to the significant steric hindrance from the methyl groups, especially the gem-dimethyl group at the C5 position, the number of low-energy conformers is expected to be limited.

Data Presentation

The quantitative results of the conformational analysis are summarized in the table below. The energies are reported relative to the most stable conformer.

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Conf-1 | 0.00 | 0.00 | 65.8 |

| Conf-2 | 0.85 | 0.79 | 23.1 |

| Conf-3 | 1.52 | 1.45 | 8.5 |

| Conf-4 | 2.10 | 2.01 | 2.6 |

Note: This data is illustrative and based on expected trends for branched alkanes. Actual values would be obtained from the DFT calculations.

Visualization of the Workflow

The following diagram illustrates the logical flow of the DFT-based conformational analysis protocol.

Caption: Workflow for DFT-based conformational analysis.

Conclusion

This technical guide has outlined a comprehensive and robust protocol for the conformational analysis of this compound using Density Functional Theory. By employing a multi-step approach, from initial conformer generation to high-level DFT calculations with appropriate dispersion corrections, it is possible to obtain a detailed understanding of the conformational landscape of this highly branched alkane. The insights gained from such an analysis are invaluable for predicting the molecule's physical and chemical properties, and for applications in areas such as drug design and materials science where molecular shape and flexibility are of paramount importance.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. idc-online.com [idc-online.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 10. youtube.com [youtube.com]

- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of 2,3,5,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,5-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. As a member of the alkane family, it is characterized by its chemical inertness due to the presence of only single carbon-carbon and carbon-hydrogen bonds. However, its stability is not absolute and is influenced by factors such as temperature, oxidative stress, and microbial activity. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, with a focus on data-driven insights and detailed experimental methodologies relevant to researchers, scientists, and drug development professionals. Understanding the stability and degradation of such molecules is crucial in various applications, including lubricant technology, fuel science, and as reference standards in analytical chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related isomers is presented in Table 1. These properties are fundamental to understanding its behavior in various environments and analytical systems.

| Property | This compound | n-Undecane |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol |

| Boiling Point | ~170-172 °C (estimated) | 196 °C |

| Melting Point | Not available | -26 °C |

| Density | ~0.75 g/cm³ (estimated) | 0.74 g/cm³ |

Table 1: Physicochemical Properties of this compound and n-Undecane.

Stability of this compound

The stability of this compound can be assessed under three main conditions: thermal, oxidative, and biological.

Thermal Stability

In the absence of oxygen, alkanes can undergo thermal cracking or pyrolysis at high temperatures, leading to the cleavage of C-C and C-H bonds and the formation of smaller hydrocarbons. The rate of pyrolysis generally increases with molecular weight and branching.[1] For highly branched alkanes like this compound, pyrolysis is expected to proceed via a free radical mechanism, initiating with the homolytic cleavage of the weakest C-C bonds.[1]

The pyrolysis of structurally similar highly branched alkanes, such as 2,2,4-trimethylpentane (B7799088) ("iso-octane"), at 700°C has been shown to produce a complex mixture of aromatic compounds.[2] This suggests that the thermal decomposition of this compound under similar conditions would likely yield a variety of smaller alkanes, alkenes, and potentially aromatic compounds through a series of radical-initiated reactions.

Oxidative Stability

The oxidative stability of alkanes is their resistance to reaction with oxygen. This is a critical parameter for applications such as lubricants and fuels. Branched alkanes generally exhibit different oxidation behavior compared to their linear counterparts.[3][4] The presence of tertiary carbon-hydrogen (C-H) bonds in branched alkanes, which are weaker than primary and secondary C-H bonds, makes them more susceptible to initial hydrogen abstraction by radicals, thus initiating the oxidation process at lower temperatures.[3][4]

Studies on the oxidation of branched versus linear alkanes have shown that branched alkanes tend to react earlier and at a faster rate in the initial stages of oxidation.[5] However, as the temperature increases, the reaction rate of branched alkanes can become slower than that of linear alkanes.[4] The oxidation of branched alkanes typically yields a higher proportion of products containing C-O single bonds (alcohols, ethers), whereas linear alkane oxidation favors products with carbonyl groups (ketones, aldehydes).[3]

Quantitative Data on Oxidative Stability

While specific quantitative data for this compound is scarce, Table 2 provides a comparative overview of the oxidative stability of branched versus linear alkanes based on available literature. The Oxidation Induction Time (OIT) is a key parameter measured by Differential Scanning Calorimetry (DSC) that indicates the resistance of a material to oxidation.

| Alkane Type | General Oxidative Behavior | Typical Oxidation Products |

| Highly Branched (e.g., iso-octane) | Reacts earlier at lower temperatures | Alcohols, Ethers, Tetrahydrofurans[3] |

| Linear (e.g., n-heptane) | More stable at lower temperatures | Ketones, Aldehydes, Carboxylic Acids[3] |

Table 2: Comparative Oxidative Stability of Branched vs. Linear Alkanes.

Degradation Pathways

The degradation of this compound can occur through abiotic (thermal and oxidative) and biotic (microbial) pathways.

Thermal Degradation Pathway

The thermal degradation (pyrolysis) of this compound is expected to follow a free radical chain reaction mechanism. The process is initiated by the cleavage of a C-C bond to form alkyl radicals. These radicals can then undergo a variety of reactions including hydrogen abstraction, β-scission, and recombination, leading to a complex mixture of smaller alkanes and alkenes.

Caption: Generalized thermal degradation pathway of a highly branched alkane.

Oxidative Degradation Pathway

The oxidative degradation of this compound at elevated temperatures proceeds through a radical chain mechanism involving the formation of hydroperoxides as key intermediates. The presence of tertiary hydrogens at the C-2 and C-3 positions makes these sites particularly susceptible to initial attack.

Caption: General oxidative degradation pathway of an alkane.

Biodegradation Pathways

The biodegradation of alkanes is a critical process in the natural environment and is primarily carried out by microorganisms. The rate and extent of biodegradation are highly dependent on the molecular structure of the alkane.

Aerobic Biodegradation

Under aerobic conditions, the initial step in alkane degradation is the oxidation of the molecule by monooxygenase or dioxygenase enzymes.[1] For branched alkanes, the presence of methyl groups can influence the site of initial attack. The high degree of branching in this compound, particularly the quaternary carbon at the 5-position, may pose a challenge for microbial degradation.

The most common aerobic degradation pathway for alkanes involves the terminal oxidation of a methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the β-oxidation cycle.[6][7] Subterminal oxidation, where a methylene (B1212753) group is oxidized to a secondary alcohol and then a ketone, is another possible route.[6]

Caption: Aerobic biodegradation pathways of alkanes.

Anaerobic Biodegradation

In the absence of oxygen, some microorganisms can degrade alkanes using alternative electron acceptors such as nitrate (B79036) or sulfate.[8][9] The activation of the inert C-H bond under anaerobic conditions is a significant biochemical challenge. One known mechanism is the addition of the alkane to fumarate (B1241708), catalyzed by alkylsuccinate synthase, which is often observed for the degradation of n-alkanes and some branched alkanes.[4][9] The presence of the highly branched structure in this compound may limit its susceptibility to this pathway.

Caption: Anaerobic biodegradation pathway via fumarate addition.

Experimental Protocols

Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This protocol is adapted from standardized methods for determining the oxidative stability of hydrocarbons.[3][10]

Objective: To determine the oxidative induction time (OIT) of this compound as a measure of its resistance to oxidation.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a pressurized cell

-

Aluminum DSC pans

-

Nitrogen and Oxygen gas supplies with flow controllers

Procedure:

-

Accurately weigh 5-10 mg of this compound into an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Heat the sample to the desired isothermal test temperature (e.g., 180-220 °C) at a heating rate of 20 °C/min under the nitrogen atmosphere.

-

Allow the sample temperature to stabilize for 5 minutes.

-

Switch the purge gas from nitrogen to oxygen at the same flow rate.

-

Continue to hold the sample at the isothermal temperature until a sharp exothermic peak, indicating the onset of oxidation, is observed in the DSC curve.

-

The OIT is the time from the introduction of oxygen to the onset of the exothermic peak.

Data Analysis: The OIT is determined from the DSC thermogram as the time interval between the switch to oxygen and the intersection of the baseline with the tangent of the exothermic peak.

Caption: Workflow for Oxidation Induction Time (OIT) determination by DSC.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of the degradation products of this compound. Specific parameters may need to be optimized based on the expected products and the analytical instrumentation.

Objective: To separate, identify, and quantify the degradation products of this compound.

Apparatus:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., non-polar, such as a DB-5ms or equivalent)

-

Autosampler

-

Data acquisition and processing software

Procedure:

-

Sample Preparation:

-

For thermal or oxidative degradation studies, collect the reaction mixture at different time points. If necessary, dilute the sample in a suitable solvent (e.g., hexane).

-

For biodegradation studies, extract the culture medium with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Concentrate the extract to a suitable volume.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

GC Conditions (Example):

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp at 10 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Scan Rate: 2 scans/second

-

-

-

Data Analysis:

-

Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

-

Confirm identifications using retention indices if authentic standards are available.

-

Quantify the products using an internal standard method.

-

Caption: Workflow for the analysis of degradation products by GC-MS.

Conclusion

This compound, a highly branched alkane, exhibits complex stability and degradation profiles. Its thermal degradation at high temperatures likely proceeds through a free-radical mechanism to form a variety of smaller hydrocarbons. The oxidative stability is influenced by its branched structure, with the tertiary C-H bonds being initial sites of attack, leading to a different product distribution compared to linear alkanes. Biodegradation is expected to be challenging due to the high degree of branching and the presence of a quaternary carbon, which can sterically hinder enzymatic attack. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the stability and elucidate the specific degradation pathways of this and other highly branched alkanes. Further research is needed to obtain specific kinetic data and to fully characterize the intermediates and final products of its degradation under various conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]

- 9. Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

Quantum Mechanical Insights into the Conformational Landscape of 2,3,5,5-Tetramethylheptane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a theoretical quantum mechanical study of 2,3,5,5-tetramethylheptane, a branched alkane. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational methodology for elucidating its conformational space, energetic properties, and geometric parameters. Such studies are pivotal for understanding molecular interactions in various applications, including rational drug design and materials science, where molecular shape and flexibility are critical. This guide presents hypothetical, yet realistic, data derived from established computational chemistry protocols, offering a blueprint for future research on this and similar branched alkanes.

Introduction

This compound is a saturated acyclic hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, its structure allows for a multitude of spatial arrangements, or conformations, arising from rotations around its single carbon-carbon bonds. The relative energies of these conformers, and the barriers to their interconversion, define the molecule's conformational landscape. This landscape, in turn, dictates its bulk physicochemical properties and its potential for molecular recognition in biological or chemical systems.

Quantum mechanical (QM) calculations offer a powerful lens through which to explore this landscape. By solving the Schrödinger equation for the molecule, QM methods can provide accurate predictions of its electronic structure, geometry, and energy. This is particularly valuable in the context of drug development, where the three-dimensional structure of a molecule (the pharmacophore) is paramount to its biological activity. Understanding the accessible conformations of a molecule like this compound can inform the design of more rigid analogues or help to predict its binding affinity to a target protein. This guide details a standard, multi-step computational protocol for such an investigation.

Experimental Protocols: A Computational Approach

The following protocol describes a widely accepted methodology for the conformational analysis of flexible organic molecules using quantum mechanical calculations.

2.1. Initial Conformational Search

A broad exploration of the potential energy surface of this compound is initially performed using a molecular mechanics force field. This computationally less expensive method allows for the rapid generation of a large number of possible conformers.

-

Software: A molecular modeling package such as Gaussian with the GMMX add-on, or similar software, is employed.

-

Method: The Merck Molecular Force Field (MMFF94) is chosen for its robust parameterization for a wide range of organic molecules.

-

Procedure: A systematic or random search of the conformational space is initiated by rotating all unique, rotatable single bonds. For this compound, these are the C-C bonds of the heptane (B126788) backbone.

-

Energy Window: An energy window of 10 kcal/mol above the identified global minimum is typically used to ensure that all thermally accessible conformers at room temperature are captured.

-

Output: The search yields a set of unique conformers, which are then subjected to a higher level of theory.

2.2. Geometry Optimization and Frequency Calculations

The conformers identified in the initial search are then optimized using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost.

-

Software: Quantum chemistry software such as Gaussian, ORCA, or Q-Chem is used.

-

Method: The B3LYP functional, a popular hybrid functional, is employed in conjunction with the Pople-style 6-31G(d,p) basis set. This level of theory is well-established for providing reliable geometries for organic molecules.

-

Procedure: A geometry optimization is performed for each conformer. This process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface where the forces on all atoms are zero.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., all calculated vibrational frequencies are real and positive). An imaginary frequency would indicate a transition state.

-

To calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the determination of relative Gibbs free energies.

-

Data Presentation: Hypothetical Findings

The following tables present hypothetical, but realistic, quantitative data that would be expected from the computational protocol described above.

Table 1: Relative Energies of this compound Conformers

This table summarizes the relative energies of the four lowest-energy conformers found. Energies are reported in kcal/mol relative to the most stable conformer (Conf-1). ΔE is the relative electronic energy, ΔE_ZPVE includes zero-point vibrational energy correction, and ΔG is the relative Gibbs free energy at 298.15 K.

| Conformer ID | ΔE (kcal/mol) | ΔE_ZPVE (kcal/mol) | ΔG (kcal/mol) |

| Conf-1 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 0.85 | 0.82 | 0.91 |

| Conf-3 | 1.52 | 1.48 | 1.65 |

| Conf-4 | 2.10 | 2.05 | 2.23 |

Table 2: Selected Geometric Parameters for the Global Minimum Conformer (Conf-1)

This table lists key bond lengths, bond angles, and dihedral angles for the most stable, global minimum energy conformer of this compound, as determined at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atoms Involved | Value |

| Bond Lengths | (Å) | |

| C2-C3 | 1.545 | |

| C3-C4 | 1.542 | |

| C4-C5 | 1.551 | |

| C5-C6 | 1.548 | |

| C5-C(methyl) | 1.540 | |

| C-H (avg.) | 1.095 | |

| Bond Angles | (°) | |

| C2-C3-C4 | 112.5 | |

| C3-C4-C5 | 115.8 | |

| C4-C5-C6 | 109.9 | |

| C(methyl)-C5-C(methyl) | 108.1 | |

| Dihedral Angles | (°) | |

| C2-C3-C4-C5 | -175.2 | |

| C3-C4-C5-C6 | 65.3 |

Visualization of Computational Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the workflow and logical relationships of the quantum mechanical study.

An In-depth Technical Guide to the Solubility of 2,3,5,5-Tetramethylheptane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,5-tetramethylheptane in organic solvents. Due to the limited availability of specific experimental data for this compound in published literature, this document focuses on the foundational principles of alkane solubility, provides a predictive framework for its behavior in various solvent classes, and details a robust experimental protocol for the precise determination of its solubility. This guide is intended to be a valuable resource for professionals in chemical research and drug development who may be working with this compound or structurally similar nonpolar compounds.

Introduction to this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] As a nonpolar alkane, its solubility characteristics are primarily dictated by the principle of "like dissolves like," meaning it will exhibit greater solubility in nonpolar organic solvents.[2][3] The branched structure of this compound influences its physical properties, such as a lower density and a higher octane (B31449) rating compared to its linear counterparts. An understanding of its solubility is crucial for its application in areas such as chemical synthesis, formulation development, and extraction processes.

Theoretical Framework of Alkane Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent. The primary intermolecular forces in alkanes are weak van der Waals forces.[3] When an alkane dissolves in a nonpolar organic solvent, the existing van der Waals forces are disrupted and replaced by new ones between the solute and solvent molecules.[3] This process is energetically favorable, leading to good solubility.[3]

Conversely, alkanes are practically insoluble in polar solvents like water.[3] This is because the strong hydrogen bonds between water molecules would need to be broken to accommodate the nonpolar alkane molecules, which is an energetically unfavorable process.[3]

Predicted Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | "Like dissolves like"; similar nonpolar nature and van der Waals intermolecular forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | Nonpolar nature allows for favorable interaction with the alkane. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate to High | While slightly polar, the dominant nonpolar character allows for dissolution of alkanes. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity but can still solvate nonpolar compounds. |

| Ketones | Acetone, Methyl ethyl ketone | Low to Moderate | Increased polarity compared to ethers, leading to lower solubility for nonpolar alkanes. |

| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen bonding of alcohols make them poor solvents for alkanes. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Very Low | Highly polar nature creates a significant energy barrier for the dissolution of nonpolar alkanes. |

| Water | Insoluble | Highly polar solvent with strong hydrogen bonding network.[3] |

Experimental Protocol for Determining Solubility

Given the absence of published quantitative data, the following section provides a detailed experimental protocol for determining the solubility of this compound in an organic solvent of interest. The isothermal shake-flask method is a common and reliable technique for this purpose.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (high purity)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or thermocouple

-

Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the experimental workflow for the determination of solubility using the isothermal shake-flask method.

4.3. Detailed Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known mass of the selected solvent in several glass vials. The excess solid ensures that the solution will be saturated at the experimental temperature.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Allow the mixtures to equilibrate for an extended period (typically 24 to 72 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to remain in the thermostatic bath for several hours to allow the undissolved this compound to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation due to temperature changes, the syringe can be pre-warmed to the experimental temperature.

-

Filtration and Weighing: Immediately filter the aliquot through a syringe filter into a pre-weighed vial to remove any undissolved microparticles. Record the mass of the vial containing the filtered solution.

-

Analysis: Determine the concentration of this compound in the filtered aliquot using a pre-calibrated analytical technique such as GC-FID.

-

Calculation: Calculate the solubility of this compound in the solvent at the given temperature. The solubility can be expressed in various units, such as g/100 g solvent, mole fraction, or molality.

4.4. Data Presentation

All quantitative data obtained from the experimental procedure should be summarized in a structured table for clear comparison.

Table 2: Example of a Data Table for the Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mole fraction) |

| Solvent A | 25.0 | Experimental Value | Calculated Value |

| Solvent A | 40.0 | Experimental Value | Calculated Value |

| Solvent B | 25.0 | Experimental Value | Calculated Value |

| Solvent B | 40.0 | Experimental Value | Calculated Value |

Conclusion

References

Physicochemical Properties of 2,3,5,5-Tetramethylheptane and Its Isomers

An In-depth Technical Guide on the Steric Hindrance Effects of the 2,3,5,5-Tetramethylheptane Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steric hindrance effects imparted by the this compound structure. This highly branched alkane serves as a significant model for understanding the influence of molecular architecture on physicochemical properties and reactivity. The principles discussed herein are of paramount importance in fields such as medicinal chemistry, where steric interactions govern drug-receptor binding, and in materials science, for the design of molecules with tailored properties.

The extensive branching in this compound significantly influences its physical properties. The presence of a quaternary carbon and multiple tertiary carbons creates a more compact, globular structure compared to its linear or less branched isomers. This compactness reduces the effective surface area for intermolecular van der Waals interactions, leading to a lower boiling point than n-undecane.

| Property | This compound | n-Undecane |

| Molecular Formula | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol | 156.31 g/mol |

| Boiling Point | 172-174 °C | 196 °C |

| Density | ~0.75 g/cm³ | ~0.74 g/cm³ |

| XLogP3-AA | 5.2 | 6.1 |

Synthesis of this compound

The synthesis of highly branched alkanes like this compound typically involves the creation of new carbon-carbon bonds, often targeting the formation of quaternary or tertiary carbon centers. A plausible and common laboratory-scale approach is through a Grignard reaction.

Plausible Synthetic Pathway: A Grignard Reaction Approach

A feasible route to this compound involves the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation of the resulting alkene.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from 2,2-dimethyl-3-pentanone (B1295208) and sec-butylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

2,2-Dimethyl-3-pentanone

-

Anhydrous HCl or H₂SO₄ (for dehydration)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent (sec-butylmagnesium bromide):

-

All glassware must be flame-dried under an inert atmosphere to ensure anhydrous conditions.

-

Place magnesium turnings in a three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine.

-

Dissolve 2-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color).

-

Once initiated, add the remaining 2-bromobutane solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 2,2-dimethyl-3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol (2,3,5,5-tetramethyl-3-heptanol).

-

-

Dehydration of the Alcohol:

-

The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H₂SO₄) or passed over an acidic alumina (B75360) column at elevated temperature.

-

The resulting alkene mixture (primarily 2,3,5,5-tetramethyl-2-heptene and 2,3,5,5-tetramethyl-3-heptene) is collected.

-

-

Hydrogenation of the Alkene:

-

The alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

-

A catalytic amount of Pd/C is added.

-

The mixture is subjected to an atmosphere of hydrogen gas (typically in a Parr hydrogenator) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

-

Conformational Analysis and Steric Hindrance

The steric bulk of the methyl groups in this compound leads to significant conformational constraints. A full conformational analysis would require computational chemistry methods to identify the lowest energy conformers and the energy barriers for rotation around the C-C single bonds.

Computational Methodology for Conformational Analysis

A standard approach for the conformational analysis of a flexible molecule like this compound involves the following steps:

Experimental Protocol: Computational Conformational Analysis

Objective: To identify the low-energy conformers of this compound and to quantify the steric strain in each.

Software: A molecular modeling package such as Gaussian, Spartan, or free alternatives like Avogadro coupled with a computational chemistry engine.

Procedure:

-

Initial Structure Generation:

-

Build the 3D structure of this compound.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a low-level theory, such as a molecular mechanics force field (e.g., MMFF94 or UFF), to explore the potential energy surface. This will generate a large number of possible conformers.

-

-

Geometry Optimization and Energy Calculation:

-

The conformers generated are then optimized at a higher level of theory, typically a quantum mechanical method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.

-

-

Analysis of Results:

-

The optimized structures are analyzed to determine key dihedral angles and intramolecular distances that are indicative of steric strain.

-

The relative energies of the conformers are used to determine the Boltzmann population of each at a given temperature.

-

Rotational energy profiles can be generated by performing a relaxed scan of specific dihedral angles to determine the energy barriers to rotation.

-

Experimental Evidence of Steric Hindrance

The steric bulk of this compound manifests in its macroscopic properties and reactivity.

Gas Chromatography

In gas chromatography (GC), the retention time of a compound on a nonpolar column is primarily influenced by its boiling point and molecular shape. For isomers, more compact and spherical molecules tend to have shorter retention times than their linear counterparts due to weaker intermolecular interactions with the stationary phase. Therefore, it is expected that this compound would have a shorter retention time compared to n-undecane.

| Compound | Boiling Point (°C) | Expected Relative GC Retention Time (Nonpolar Column) |

| n-Undecane | 196 | Longest |

| 2-Methyldecane | 193 | ... |

| This compound | 172-174 | Shortest |

Reactivity

The high degree of branching in this compound sterically shields its C-H bonds, influencing its reactivity. For instance, in a free-radical halogenation reaction, the accessibility of hydrogen atoms is a key factor in determining the product distribution.

Experimental Protocol: Free-Radical Bromination of Alkanes

Objective: To qualitatively assess the influence of steric hindrance on the reactivity of C-H bonds.

Materials:

-

This compound

-

n-Undecane (as a less hindered control)

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) as a radical initiator

-

Carbon tetrachloride (CCl₄) as solvent

-

UV lamp

-

GC-MS for product analysis

Procedure:

-

Reaction Setup:

-

In two separate, dry flasks, dissolve equimolar amounts of this compound and n-undecane in CCl₄.

-

Add NBS (1 equivalent) and a catalytic amount of AIBN to each flask.

-

Equip each flask with a reflux condenser.

-

-

Reaction:

-

Irradiate both reaction mixtures with a UV lamp while stirring at a controlled temperature (e.g., reflux).

-

Monitor the progress of the reaction by observing the consumption of NBS (succinimide will float to the top).

-

-

Workup and Analysis:

-

After the reaction is complete, cool the mixtures and filter to remove the succinimide.

-

Wash the filtrate with water and dry the organic layer.

-

Analyze the product mixture of each reaction by GC-MS to identify the different monobrominated isomers and their relative abundances.

-

It is anticipated that the reaction with n-undecane would yield a mixture of all possible secondary monobrominated isomers, with a preference for the internal positions. In contrast, the bromination of this compound would be more selective. The tertiary C-H at the C3 position is sterically hindered by the adjacent methyl group and the distant but bulky gem-dimethyl group at C5. The primary hydrogens of the methyl groups are generally less reactive. Therefore, the product distribution would provide insight into the relative steric accessibility of the different C-H bonds.

Conclusion

The this compound structure provides an excellent case study for the profound effects of steric hindrance. Its highly branched nature leads to a compact molecular shape, which in turn influences its physical properties such as boiling point and chromatographic behavior. Furthermore, the steric shielding of its C-H bonds is expected to significantly impact its reactivity, leading to different product distributions in reactions compared to its less branched isomers. For researchers in drug development, understanding such steric effects is crucial for designing molecules with appropriate shapes to fit into binding pockets. For materials scientists, the control of molecular architecture is key to developing materials with desired physical and chemical properties. The experimental and computational protocols outlined in this guide provide a framework for the further investigation of these important steric effects.

The Untapped Potential of 2,3,5,5-Tetramethylheptane as a Non-Polar Solvent for Spectroscopic Applications

A Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the characteristics and potential applications of 2,3,5,5-tetramethylheptane as a non-polar solvent in spectroscopy. While direct spectroscopic data for this specific branched alkane is limited, this document provides a comprehensive overview based on the known properties of structurally similar non-polar solvents. This guide is intended for researchers, scientists, and professionals in drug development seeking alternative solvents for their analytical needs.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. These computed properties provide a foundational understanding of its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C11H24 | PubChem |

| Molecular Weight | 156.31 g/mol | PubChem |

| CAS Number | 61868-55-1 | PubChem |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Spectroscopic Suitability and Considerations

As a highly branched, non-polar alkane, this compound is expected to exhibit properties that make it a suitable solvent for various spectroscopic techniques, particularly for the analysis of non-polar analytes.

Expected Spectroscopic Properties:

-

UV-Vis Spectroscopy: Similar to other non-polar solvents like cyclohexane (B81311) and isooctane, this compound is anticipated to have a low UV cutoff wavelength, making it transparent in a significant portion of the UV-Visible range.[1][2] This transparency is crucial for accurately measuring the absorbance of analytes without interference from the solvent itself.[3]

-

Infrared (IR) Spectroscopy: In IR spectroscopy, the primary contributions from an alkane solvent would be from C-H stretching and bending vibrations.[4] The branched structure of this compound may lead to a more complex spectral background in these regions compared to linear alkanes.[5] However, its chemical inertness is advantageous, preventing unwanted reactions with the analyte.

-

Fluorescence Spectroscopy: For fluorescence measurements of non-polar fluorophores, a non-polar solvent like this compound can provide an inert environment that minimizes solvent-fluorophore interactions, leading to sharper emission spectra.

Considerations for Use:

-

Purity: The purity of the solvent is paramount in spectroscopy to avoid interference from impurities. High-purity, spectroscopy-grade solvent should always be used.

-

Analyte Solubility: Being a non-polar solvent, this compound will be most effective for dissolving non-polar and weakly polar analytes.

-

Fine Spectral Details: Non-polar solvents are known to preserve the fine spectral details of absorbing species, which is particularly beneficial for qualitative analysis.[3]

Experimental Protocols

The following are detailed methodologies for key experiments using a non-polar solvent like this compound.

Sample Preparation for UV-Vis Spectroscopy

Objective: To prepare a sample of a non-polar analyte for UV-Vis spectroscopic analysis.

Materials:

-

This compound (spectroscopy grade)

-

Non-polar analyte of interest

-

Volumetric flasks (Class A)

-

Calibrated micropipettes

-

Quartz cuvettes

Procedure:

-

Solvent Preparation: Ensure the this compound is at ambient temperature and has been filtered if any particulate matter is visible.

-

Stock Solution Preparation:

-

Accurately weigh a precise amount of the non-polar analyte.

-

Dissolve the analyte in a known volume of this compound in a volumetric flask to create a stock solution of known concentration.

-

Ensure complete dissolution by gentle agitation or sonication if necessary.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with this compound to obtain a series of working solutions with concentrations that fall within the linear range of the spectrophotometer's detector.

-

-

Cuvette Preparation:

-

Thoroughly clean the quartz cuvettes with a suitable cleaning solution, followed by rinsing with deionized water and then with the this compound solvent.

-

Ensure the cuvettes are dry and free of any residue before use.

-

-

Blank and Sample Measurement:

-

Fill one cuvette with pure this compound to serve as the blank reference.

-

Fill the other cuvettes with the prepared working solutions.

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction.

-

Measure the absorbance of each working solution at the desired wavelength(s).

-

Infrared (IR) Spectroscopy of a Liquid Sample

Objective: To obtain the IR spectrum of a non-polar liquid sample dissolved in this compound.

Materials:

-

This compound (spectroscopy grade, anhydrous)

-

Liquid analyte

-

FTIR spectrometer

-

Liquid-sealed IR cells (e.g., NaCl or KBr plates)

-

Syringes

Procedure:

-

Sample Preparation:

-

Prepare a solution of the liquid analyte in this compound at an appropriate concentration (typically 1-10% v/v, but may need optimization).

-

-

Cell Assembly and Filling:

-

Clean the IR cell plates with a dry, lint-free cloth and a volatile solvent (e.g., dry acetone (B3395972) or ethanol), ensuring no residue remains.

-

Assemble the cell with the appropriate spacer to achieve the desired path length.

-

Using a syringe, carefully inject the sample solution into the cell, ensuring no air bubbles are trapped.

-

-

Background Spectrum Acquisition:

-

Fill a clean, identical IR cell with pure this compound.

-

Place this cell in the sample compartment of the FTIR spectrometer and acquire a background spectrum. This will be used to subtract the solvent's absorbance from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Replace the background cell with the sample cell in the spectrometer.

-

Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum, yielding the spectrum of the analyte.

-

-

Data Analysis:

-

Analyze the resulting spectrum to identify the characteristic absorption bands of the analyte.

-

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for UV-Vis Spectroscopy.

Caption: Workflow for Infrared (IR) Spectroscopy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Highly Branched Alkanes via Friedel-Crafts Type Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to an aromatic ring.[1] There are two primary types of Friedel-Crafts reactions: alkylation and acylation.[1] Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] This reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation is generated from the alkyl halide, which then attacks the electron-rich aromatic ring.[3]

While Friedel-Crafts alkylation is a powerful tool for attaching alkyl groups to aromatic rings, it has several limitations.[4] One of the most significant challenges is the propensity for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of isomeric products.[4][5] This makes the synthesis of specific, highly branched structures like 2,3,5,5-tetramethylheptane via a direct Friedel-Crafts alkylation of a smaller precursor highly challenging and impractical. The reaction would likely yield a complex mixture of isomers that would be difficult to separate.

To circumvent the issue of carbocation rearrangements, a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone is often employed.[6][7] In Friedel-Crafts acylation, an acyl chloride or anhydride (B1165640) reacts with an aromatic ring to form a ketone.[2] The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[7] The resulting ketone can then be reduced to the corresponding alkane using methods such as the Wolff-Kishner or Clemmensen reduction.[6][8]

This document provides detailed protocols for two synthetic approaches that illustrate the principles of Friedel-Crafts reactions in the context of creating branched hydrocarbon structures. The first protocol describes a direct Friedel-Crafts alkylation to produce a highly branched alkylbenzene, which highlights the general procedure but also the potential for lack of selectivity. The second protocol details the more controlled Friedel-Crafts acylation followed by a reduction to synthesize a specific alkylbenzene, a strategy that avoids carbocation rearrangements. While a direct synthesis of this compound via Friedel-Crafts is not provided due to its impracticality, these protocols offer valuable insights into the application and limitations of this class of reactions for constructing complex hydrocarbon frameworks.

Experimental Protocols

Protocol 1: Synthesis of tert-Octylbenzene via Friedel-Crafts Alkylation

This protocol describes the synthesis of tert-octylbenzene by the alkylation of benzene (B151609) with diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene), which serves as a model for generating a highly branched alkylbenzene.

Materials:

-

Benzene (anhydrous)

-

Diisobutylene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

-

Charge the flask with anhydrous benzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add diisobutylene dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-